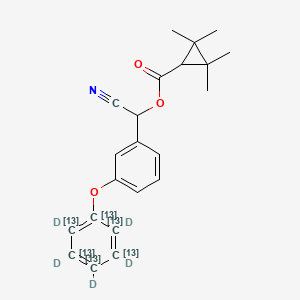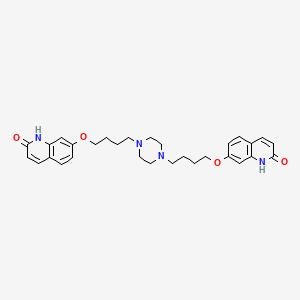
Brexpiprazole Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brexpiprazole is an atypical antipsychotic drug used primarily for the treatment of major depressive disorders and schizophrenia. . Brexpiprazole impurities are by-products or degradation products formed during the synthesis, storage, or handling of brexpiprazole. These impurities can affect the drug’s efficacy and safety, making their identification and quantification crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized from 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine . The intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one is prepared from 7-hydroxy-quinolin-2(1H)-one and 1-bromo-4-chlorobutane at a temperature below 45°C . The crude intermediate is then treated with a resin in an alcohol solvent to remove impurities .
Industrial Production Methods
Industrial production of brexpiprazole involves using 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . This process results in a novel intermediate with good yield and purity .
Chemical Reactions Analysis
Types of Reactions
Brexpiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is chemically stable in hydrolysis (acid, alkaline, and neutral), photolysis, and thermal degradation but unstable in oxidative degradation conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidative degradation.
Hydrolysis: Acidic and basic hydrolysis can be performed using hydrochloric acid and sodium hydroxide, respectively.
Photolysis and Thermal Degradation: These reactions are typically carried out under controlled light and temperature conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities such as N-oxide impurity .
Scientific Research Applications
Mechanism of Action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors . This combined activity helps in modulating serotonin and dopamine levels in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Brexpiprazole is structurally similar to aripiprazole but has different binding affinities for dopamine and serotonin receptors . Compared to aripiprazole, brexpiprazole has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms . Other similar compounds include:
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Sertraline: Often used in combination with brexpiprazole for treating post-traumatic stress disorder.
Brexpiprazole’s unique binding profile and lower intrinsic activity at the D2 receptor make it a valuable alternative in the treatment of psychiatric disorders .
Properties
Molecular Formula |
C30H36N4O4 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
7-[4-[4-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C30H36N4O4/c35-29-11-7-23-5-9-25(21-27(23)31-29)37-19-3-1-13-33-15-17-34(18-16-33)14-2-4-20-38-26-10-6-24-8-12-30(36)32-28(24)22-26/h5-12,21-22H,1-4,13-20H2,(H,31,35)(H,32,36) |
InChI Key |
IZTGBGRVYSMOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)CCCCOC4=CC5=C(C=C4)C=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


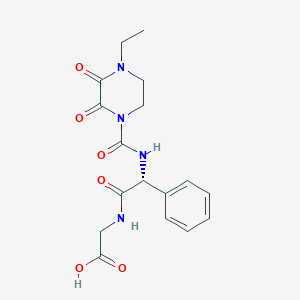
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
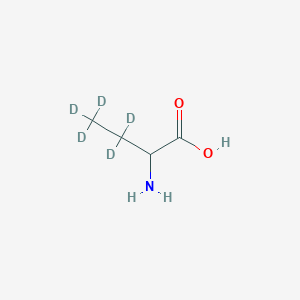
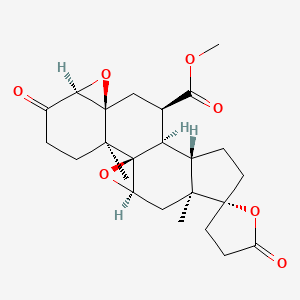


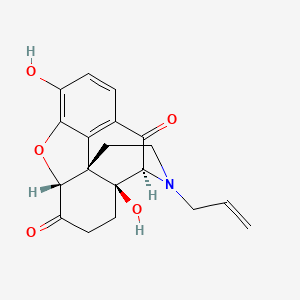
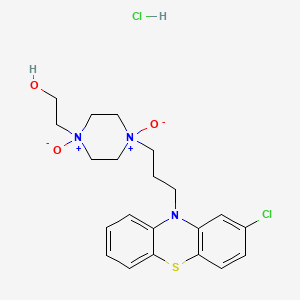
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)

